molecular formula C9H5Cl3N2O B5851674 2,2,2-trichloro-N-(2-cyanophenyl)acetamide

2,2,2-trichloro-N-(2-cyanophenyl)acetamide

Cat. No. B5851674
M. Wt: 263.5 g/mol
InChI Key: JBLQSXYHCNASCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(2-cyanophenyl)acetamide, also known as TCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TCCA is a white crystalline powder that is soluble in water and has a molecular weight of 268.63 g/mol. This compound is widely used in various fields, including the pharmaceutical industry, agriculture, and water treatment.

Mechanism of Action

2,2,2-trichloro-N-(2-cyanophenyl)acetamide exerts its bactericidal effects by releasing chlorine ions, which react with water to form hypochlorous acid. Hypochlorous acid is a potent oxidizing agent that can damage the cell membranes of bacteria, leading to their death.
Biochemical and Physiological Effects
2,2,2-trichloro-N-(2-cyanophenyl)acetamide has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that 2,2,2-trichloro-N-(2-cyanophenyl)acetamide can cause oxidative stress and damage to cells, leading to apoptosis. 2,2,2-trichloro-N-(2-cyanophenyl)acetamide has also been shown to have hepatotoxic effects, leading to liver damage.

Advantages and Limitations for Lab Experiments

2,2,2-trichloro-N-(2-cyanophenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,2,2-trichloro-N-(2-cyanophenyl)acetamide is also relatively inexpensive compared to other compounds used in lab experiments. However, 2,2,2-trichloro-N-(2-cyanophenyl)acetamide has some limitations, including its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,2,2-trichloro-N-(2-cyanophenyl)acetamide. One potential direction is the development of new drugs using 2,2,2-trichloro-N-(2-cyanophenyl)acetamide as a precursor. Another direction is the study of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide's effects on various cell types and tissues. Additionally, research could be conducted to investigate the potential use of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide in the treatment of various diseases, including cancer.
Conclusion
In conclusion, 2,2,2-trichloro-N-(2-cyanophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. 2,2,2-trichloro-N-(2-cyanophenyl)acetamide has various applications in the pharmaceutical industry, agriculture, and water treatment. The synthesis of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide involves the reaction between 2-cyanophenylacetic acid and thionyl chloride in the presence of 2,2,2-trichloroethanol. 2,2,2-trichloro-N-(2-cyanophenyl)acetamide exerts its bactericidal effects by releasing chlorine ions, which react with water to form hypochlorous acid. 2,2,2-trichloro-N-(2-cyanophenyl)acetamide has several advantages for use in lab experiments, but also has some limitations, including its toxicity. There are several future directions for research on 2,2,2-trichloro-N-(2-cyanophenyl)acetamide, including the development of new drugs and the study of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide's effects on various cell types and tissues.

Synthesis Methods

The synthesis of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide involves the reaction between 2-cyanophenylacetic acid and thionyl chloride in the presence of 2,2,2-trichloroethanol. This reaction leads to the formation of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide, which is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

2,2,2-trichloro-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2,2,2-trichloro-N-(2-cyanophenyl)acetamide is in the pharmaceutical industry, where it is used as a precursor in the synthesis of various drugs. 2,2,2-trichloro-N-(2-cyanophenyl)acetamide is also used as a disinfectant in water treatment plants and swimming pools due to its excellent bactericidal properties.

properties

IUPAC Name

2,2,2-trichloro-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)14-7-4-2-1-3-6(7)5-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQSXYHCNASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-(2-cyanophenyl)acetamide

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